B1574397 OPB-51602

OPB-51602

Cat. No.: B1574397
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OPB-51602 is a n orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3), with potential antineoplastic activity. STAT3 inhibitor this compound inhibits the phosphorylation and thus the activation of STAT3 protein, impeding STAT3 protein from translocating from the cytoplasm to the nucleus and thereby blocking STAT3/'s regulation of gene expression through direct binding to the promoters of responsive genes. STAT3 regulates the cellular functions that lead to the cancer phenotype, and constitutive activation of STAT3 is observed in a wide range of human cancers, inducing uncontrolled proliferation and neoplastic transformation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Scientific Research Applications

Hematological Malignancies

OPB-51602, a signal transducer and activator of transcription 3 (STAT3) phosphorylation inhibitor, was evaluated in a phase I study involving patients with relapsed or refractory hematological malignancies. This study aimed to determine its safety, maximum tolerated dose (MTD), pharmacokinetics, and preliminary antitumor activity. However, no clear therapeutic response was observed, and the study concluded that further clinical development of this compound for hematological malignancies with a daily dosing schedule was terminated (Ogura et al., 2015).

Refractory Solid Malignancies

Another phase I study focused on refractory solid tumors, exploring the MTD, safety, pharmacokinetics, and pharmacodynamics of this compound. The study found that this compound shows promising antitumor activity, particularly in non-small-cell lung cancer (NSCLC). It suggests that less frequent dosing should be explored due to the drug's long half-life and tolerability issues with continuous dosing (Wong et al., 2015).

Cytotoxicity in Tumor Cells

Research conducted in 2020 revealed that this compound is highly toxic to tumor cells in a STAT3-dependent manner. This study highlighted that the drug's toxicity hinges on mitochondrial STAT3, indicating its potential as a target for cancer chemotherapy. This compound inhibited complex I activity, leading to increased ROS production and resultant cell death (Brambilla et al., 2020).

Metabolic Reprogramming in Oncogene-Addicted Cancer Cells

This compound was found to target oxidative phosphorylation (OXPHOS) in oncogene-addicted cancers manifesting acquired resistance to targeted therapies. This study illustrated that this compound not only impairs cancer cell growth but also can restore sensitivity to targeted therapies. This finding suggests a novel mechanism of drug resistance in oncogene-addicted cancers and highlights this compound's potential in treating such conditions (Hirpara et al., 2018).

Inhibition of STAT3 in Cancer Cells

This compound was shown to bind with high affinity to a distinct pocket in the SH2 domain of STAT3, inhibiting its functions in cancer cells and tumor xenografts. The drug's ability to target specific STAT3 functions and protein interactions resulted in distinctive biological activity and pharmacological properties, making it a potential candidate for cancer treatment (Brambilla et al., 2013).

Properties

Appearance

Solid powder

Synonyms

OPB51602;  OPB 51602;  OPB51602.; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.